4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

説明

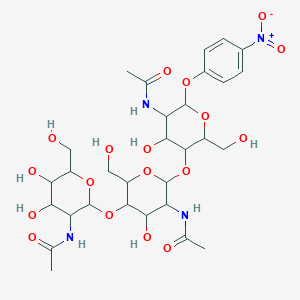

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:

Acetylation of Chitin Oligosaccharides: Chitin oligosaccharides are treated with acetic anhydride in the presence of a base such as pyridine to form N,N’,N’'-triacetylchitotriose.

Attachment of 4-Nitrophenyl Group: The triacetylchitotriose is then reacted with 4-nitrophenyl chloroformate in the presence of a base like triethylamine to form 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose.

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

化学反応の分析

Types of Reactions

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .

Common Reagents and Conditions

Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.

Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.

Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.

Major Products Formed

The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .

科学的研究の応用

Chitinase Activity Assays

NP-CHT is predominantly used as a substrate for measuring chitinase activity across different organisms, including bacteria, fungi, and plants. The hydrolysis of NP-CHT by chitinases results in the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry.

Case Study: Enzyme Activity Measurement

In a study involving Bacillus licheniformis chitinase, researchers incubated 20 μg/ml of enzyme with 1 mg/ml of NP-CHT. The resulting release of p-nitrophenol was measured at 410 nm, demonstrating the compound's effectiveness as a substrate for quantifying chitinase activity .

Enzyme Kinetics Studies

NP-CHT is instrumental in studying enzyme kinetics, helping researchers determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). These parameters provide insights into enzyme efficiency and substrate affinity.

Kinetic Parameters

The Km value for chitinase acting on NP-CHT has been reported to be approximately 0.48 mM. This information is vital for understanding how different chitinases interact with their substrates under various conditions.

Drug Development

The role of chitinases extends to drug development, particularly in designing inhibitors that can target these enzymes to combat fungal infections or pests. NP-CHT serves as a model compound for screening potential inhibitors.

Research Insights

Studies have shown that specific inhibitors can significantly reduce chitinase activity when tested against NP-CHT, providing a pathway for developing antifungal agents .

Biological Research

NP-CHT aids in exploring biological processes involving chitinases, such as pathogen defense mechanisms and cell wall degradation. Understanding these processes is crucial for advancements in agricultural biotechnology and pathology.

Applications in Pathogen Defense

Research indicates that plants utilize chitinases as part of their defense strategy against fungal pathogens. By measuring chitinase activity using NP-CHT, scientists can assess plant resistance mechanisms .

Summary of Biochemical Properties

Molecular Formula : C30H44N4O18

Molecular Weight : 748.69 g/mol

Solubility : Soluble in DMSO at concentrations between 980-1020 mg/mL .

作用機序

The mechanism of action of 4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose involves its hydrolysis by chitinase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, resulting in the release of 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments. The 4-nitrophenol released can be measured spectrophotometrically, providing a quantitative measure of chitinase activity .

類似化合物との比較

Similar Compounds

4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside: Another substrate for chitinase enzymes, used for measuring exochitinase activity.

4-Methylumbelliferyl beta-D-N,N’,N’'-triacetylchitotrioside: A fluorogenic substrate used in chitinase assays.

4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Used for measuring the activity of N-acetyl-beta-D-glucosaminidases.

Uniqueness

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .

生物活性

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose is a synthetic compound widely utilized in biochemical research, particularly as a substrate for chitinase enzymes. Its significance lies in its role in understanding chitin degradation, which is crucial for various biological processes including pathogen defense and cell wall degradation in fungi and plants.

- Molecular Formula : C30H44N4O18

- Molecular Weight : 748.69 g/mol

- Solubility : Soluble in DMSO at concentrations between 980-1020 mg/mL .

This compound primarily acts as a substrate for chitinase enzymes. The hydrolysis of this compound by chitinase leads to the release of p-nitrophenol, which can be quantitatively measured, making it a valuable tool for enzyme activity assays.

Biochemical Pathways

The hydrolysis process affects the chitin degradation pathway, which is vital for the breakdown of chitin, a key component of fungal cell walls and exoskeletons of arthropods .

Research Applications

The compound has several applications in scientific research:

- Chitinase Activity Assays : Used to measure the activity of chitinases from various organisms, including fungi and bacteria.

- Enzyme Kinetics Studies : Provides measurable end products that facilitate the study of enzyme kinetics.

- Drug Development : Assists in understanding the role of chitinases in biological processes, potentially leading to therapeutic applications.

Chitinase Activity Assays

In a study assessing the activity of recombinant Bacillus licheniformis chitinase, 20 μg/ml of enzyme was incubated with 1 mg/ml of this compound. The release of p-nitrophenol was measured spectrophotometrically at 410 nm, demonstrating a reaction rate of . This highlights the compound's effectiveness as a substrate for quantifying chitinase activity.

Enzyme Kinetics

The kinetic parameters for chitinase acting on this substrate were determined, yielding a Km value of approximately 0.48 mM. These parameters are crucial for understanding the efficiency and substrate affinity of chitinases .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C30H44N4O18 |

| Molecular Weight | 748.69 g/mol |

| Solubility | 980-1020 mg/mL in DMSO |

| Km (Michaelis constant) | ~0.48 mM |

| Reaction Rate |

特性

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYAJFSFHIFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399448 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-38-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。